1-Morpholino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol
Description
1-Morpholino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol (CAS: 690636-28-3) is a boronic ester-containing compound featuring a morpholino group linked via a propan-2-ol spacer to a 4-substituted phenyl ring. Its structure combines the electron-rich morpholine moiety with the Suzuki coupling-ready boronic ester, making it valuable in organic synthesis and materials science. The compound is typically synthesized via nucleophilic substitution or coupling reactions involving phenols and morpholine derivatives, as inferred from analogous syntheses . Suppliers report a purity of ≥97%, indicating its utility in high-precision applications .
Properties
IUPAC Name |
1-morpholin-4-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO5/c1-18(2)19(3,4)26-20(25-18)15-5-7-17(8-6-15)24-14-16(22)13-21-9-11-23-12-10-21/h5-8,16,22H,9-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZNEYVPRBSKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(CN3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610835 | |
| Record name | 1-(Morpholin-4-yl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756520-73-7 | |
| Record name | 1-(Morpholin-4-yl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction.
Mode of Action
The compound 1-Morpholino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol interacts with its targets through a process known as transmetalation. This is a key step in the Suzuki–Miyaura reaction, where the boron atom in the compound forms a new bond with a carbon atom in another molecule.
Biochemical Pathways
The compound this compound is involved in the Suzuki–Miyaura coupling pathway. This pathway is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds.
Pharmacokinetics
Boronic acids and their esters are known to be only marginally stable in water, which could impact their bioavailability.
Result of Action
The result of the action of the compound this compound is the formation of a new carbon-carbon bond. This is a crucial step in the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of the compound this compound can be influenced by environmental factors such as pH and temperature. For instance, the rate of hydrolysis of boronic pinacol esters, a class of compounds to which this compound belongs, is considerably accelerated at physiological pH.
Biological Activity
1-Morpholino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C18H26BNO4
- Molecular Weight : 331.21 g/mol
- CAS Number : 852227-95-3
The compound exhibits a unique mechanism of action primarily attributed to its boron-containing moiety. The dioxaborolane structure is known for its ability to form stable complexes with various biological targets, including proteins and nucleic acids. This interaction can lead to modulation of enzymatic activity and gene expression.
Anticancer Activity
Several studies have indicated that compounds containing boron can exhibit anticancer properties. Specifically:
- In vitro Studies : Research has shown that this compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The compound induces apoptosis through the activation of caspase pathways .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using standard assays:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| A549 | 20 |
| HeLa | 25 |
These results indicate a promising therapeutic index for further development in oncology .
Anti-inflammatory Properties
In addition to its anticancer activity, the compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in macrophages through the NF-kB signaling pathway. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Study on MCF7 Cells :
- Animal Model Studies :
Safety Profile
The safety profile of this compound indicates that it is harmful if swallowed or comes into contact with skin. Proper handling precautions are recommended due to its irritant nature .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of boron-containing compounds exhibit significant anticancer properties. The presence of the morpholine moiety in this compound enhances its ability to interact with biological targets. Studies have shown that such compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, the boronic acid functionality is known to interact with proteasomes, which play a crucial role in cell cycle regulation and apoptosis .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Boron-containing compounds have been studied for their effectiveness against various bacterial strains. The morpholino group may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability .
Reagent in Cross-Coupling Reactions
1-Morpholino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol can serve as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules. The boron atom acts as a leaving group during the coupling process, making this compound valuable for constructing pharmaceuticals and agrochemicals .
Synthesis of Functionalized Compounds
The compound can also be utilized in the synthesis of functionalized phenolic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups into aromatic systems . This property is particularly useful in developing new materials with tailored properties for applications in electronics and photonics.
Polymer Chemistry
In polymer science, the incorporation of boron-containing compounds like this one can lead to the development of new materials with enhanced thermal stability and mechanical properties. The dioxaborolane unit can facilitate cross-linking in polymer matrices, resulting in materials that exhibit improved performance under stress or elevated temperatures .
Optoelectronic Applications
The unique electronic properties imparted by the boron atom make this compound suitable for optoelectronic applications. Its ability to act as a charge transport material can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where efficient charge mobility is essential for device performance .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Research on Boron Compounds | Demonstrated inhibition of tumor growth in vitro; potential for further development as an anticancer agent. |
| Organic Synthesis | Suzuki Coupling Studies | Successful use as a reagent in cross-coupling reactions leading to complex organic molecules. |
| Materials Science | Polymer Composites Research | Enhanced mechanical properties observed in boron-modified polymer matrices compared to traditional polymers. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Findings :
Linker Flexibility and Reactivity :
- The propan-2-ol linker in the target compound provides a balance between steric accessibility and conformational flexibility, unlike shorter ethyl/propyl linkers (e.g., 910462-33-8) or rigid direct attachments (e.g., 1i) .
- Primary alcohol linkers (e.g., propan-1-ol derivatives) exhibit higher reactivity in esterification but may suffer from oxidative instability compared to secondary alcohols .
Synthetic Efficiency :
- The target compound’s synthesis (inferred from similar reactions) likely involves mild conditions (e.g., Cs₂CO₃/KI in DMF at 65°C), contrasting with the 27% yield of 1i, which requires column chromatography .
Applications: Morpholino-boronic esters are preferred in Suzuki-Miyaura couplings due to the electron-donating morpholine group, which stabilizes transition states . Pyrazole-containing analogs (e.g., 1346819-38-2) show promise in medicinal chemistry for metal coordination .
Stability and Solubility: The morpholino group enhances water solubility compared to non-polar analogs, as seen in hydrochloride salt derivatives (e.g., 1-(2,6-dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride) .
Research Implications
The structural modularity of these compounds enables tailored design for specific applications. For example:
- Drug Discovery: The target compound’s boronic ester can undergo Suzuki coupling with aryl halides, while the morpholino group improves bioavailability .
- Materials Science : Derivatives with shorter linkers (e.g., 910462-33-8) may enhance crystallinity in organic semiconductors .
Future studies should explore the target compound’s catalytic performance in cross-coupling reactions and its stability under physiological conditions.
Preparation Methods
Materials and Reagents
- Morpholine (distilled from CaH2)
- Tetrahydrofuran (THF, dried)
- N,N,N',N'-Tetramethylethylenediamine (TMEDA, distilled)
- Pinacolborane (HBpin, >97% purity)
- Carbon dioxide (CO2, gas)
Experimental Steps
Formation of Morpholine-CO2 Adduct:
- In a 100 mL round-bottom flask, 1.037 g morpholine (11.9 mmol) is dissolved in about 20 mL of dry THF.
- 1.472 g TMEDA (12.7 mmol) is added to the solution.
- The mixture is cooled in an ice bath.
- CO2 gas is bubbled into the cooled solution for 20 minutes, leading to the formation of a white suspension within 5 minutes.
-
- 1.874 g HBpin (14.6 mmol) is added to the suspension.
- Gas evolution occurs upon addition.
- The reaction mixture is heated to approximately 50 °C for 1 hour.
Crystallization and Isolation:
- The mixture is allowed to stand overnight at room temperature.
- Crystals of the product are obtained.
- Volatiles are removed under reduced pressure, yielding a white solid.
Characterization Data
-
- ^11B NMR (CDCl3): δ = 23 ppm
- ^1H NMR (500 MHz, CDCl3): Multiplets at 3.55–3.49 ppm (4H, O–CH2), 3.08–3.02 ppm (4H, N–CH2), singlet at 1.20 ppm (12H, CH3)
- ^13C NMR (125 MHz, CDCl3): 81.7 ppm (C1 and C2), 67.9 ppm (O–CH2), 44.1 ppm (N–CH2), 24.3 ppm (CH3)
-
- Characteristic bands include 2991.2 cm^-1 (weak), 1269.0 cm^-1 (strong), 1151.4 cm^-1 (strong), 1101.2 cm^-1 (very strong), among others.
Crystallographic Insights
The compound crystallizes as colorless plates with the following parameters:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c (No. 14) |
| Unit cell dimensions (Å) | a = 11.0681(8), b = 6.1883(3), c = 18.1603(13) |
| β angle (°) | 105.111(6) |
| Volume (ų) | 1200.84(14) |
| Z (number of formula units) | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| θ max, completeness | 27.2°, >99% |
| Number of reflections measured | 14,127 |
| Number of unique reflections | 2,663 |
| R_int | 0.043 |
The molecular structure features:
- A five-membered 1,3,2-dioxaborolane ring with bond angles slightly smaller than ideal due to ring strain.
- The morpholine ring adopts a chair conformation.
- The planes of the boronate ester and morpholine nitrogen are nearly coplanar, facilitating conjugation.
Mechanistic Considerations and Reaction Analysis
- The reaction likely proceeds through initial formation of a morpholine-CO2 intermediate, which then reacts with pinacolborane.
- The gas evolution observed upon HBpin addition suggests hydrogen release, consistent with the formation of the aminoborane structure.
- Heating facilitates ring closure and crystallization of the boronate ester.
- TMEDA acts as a ligand and base, stabilizing intermediates during the reaction.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Observations/Notes |
|---|---|---|
| Morpholine dissolution | Morpholine, THF, TMEDA, ice bath | Formation of clear solution |
| CO2 introduction | CO2 gas bubbling for 20 min | White suspension formation |
| HBpin addition | Pinacolborane added at 0–5 °C | Gas evolution, reaction mixture heats to 50 °C |
| Heating | 50 °C for 1 hour | Reaction completion |
| Crystallization | Room temperature overnight | White crystalline solid obtained |
| Workup | Removal of volatiles under vacuum | Pure product isolated |
Research Findings and Literature Context
- The described preparation is consistent with aminoborane synthesis protocols involving secondary amines and pinacolborane.
- The compound’s crystal structure and spectroscopic data confirm the successful incorporation of the boronate ester and morpholine moieties.
- This synthesis method provides a reliable route for preparing boron-containing morpholine derivatives, useful as intermediates in organic synthesis, especially in cross-coupling and functional group transformations.
Q & A
Basic: What are the recommended synthetic routes for preparing 1-Morpholino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol?
Methodological Answer:
The compound is synthesized via multi-step organic reactions:
Boronic Ester Formation: React 4-hydroxyphenylboronic acid with pinacol under anhydrous conditions to form the pinacol-protected boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. This step requires strict moisture control to prevent hydrolysis .
Etherification: Couple the boronic ester with epichlorohydrin or a similar epoxide derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propan-2-ol backbone .
Morpholine Incorporation: React the intermediate with morpholine using nucleophilic substitution, typically under reflux in a polar aprotic solvent (e.g., acetonitrile) .
Key Considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography to avoid cross-contamination.
Basic: How can researchers analytically characterize this compound to confirm purity and structure?
Methodological Answer:
Use a combination of techniques:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H⁺]⁺ expected at m/z 363.23 for C₁₉H₂₈BNO₅) .
- FT-IR: Identify key functional groups (e.g., B-O stretch ~1350 cm⁻¹, C-O-C ether stretch ~1250 cm⁻¹) .
Basic: What are the stability considerations for storing and handling this compound?
Methodological Answer:
- Storage: Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent boronic ester hydrolysis. Desiccate to avoid moisture-induced degradation .
- Decomposition Pathways:
Advanced: How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions for drug discovery?
Methodological Answer:
The pinacol boronic ester moiety enables palladium-catalyzed coupling with aryl halides:
Reaction Setup: Use Pd(PPh₃)₄ (2–5 mol%) and a base (e.g., Na₂CO₃) in a mixed solvent (toluene:ethanol 3:1) at 80–100°C .
Scope: Couple with heteroaryl halides (e.g., pyridine, quinoline) to generate biaryl motifs common in kinase inhibitors .
Challenges: Competitive protodeboronation may occur; optimize ligand (e.g., SPhos) and base (K₃PO₄) to improve yields .
Validation: Analyze coupling efficiency via LC-MS and compare with control reactions lacking the boronic ester .
Advanced: What strategies are recommended to investigate its biological activity, such as kinase inhibition?
Methodological Answer:
Target Identification:
- Computational Docking: Screen against kinase domains (e.g., EGFR, PI3K) using AutoDock Vina to predict binding affinities .
- SAR Studies: Modify the morpholine or phenoxy groups to assess impact on activity .
In Vitro Assays:
- Kinase Inhibition: Use ADP-Glo™ assays to measure IC₅₀ values against recombinant kinases .
- Cytotoxicity: Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing to standard inhibitors (e.g., gefitinib) .
Data Interpretation: Cross-validate with Western blotting for phosphorylation levels of downstream targets (e.g., AKT, ERK) .
Advanced: How should researchers address contradictions in reported synthetic yields or biological activity data?
Methodological Answer:
Reproducibility Checks:
- Verify reaction conditions (e.g., solvent purity, catalyst lot variability) .
- Replicate assays across independent labs to rule out instrumentation bias .
Root-Cause Analysis:
- Synthetic Yield Discrepancies: Investigate intermediates for undesired side products (e.g., boronic acid hydrolysis) via LC-MS .
- Biological Variability: Assess cell line authenticity (STR profiling) and culture conditions (serum batch effects) .
Meta-Analysis: Compare data across peer-reviewed studies, prioritizing protocols with rigorous analytical validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
